molecular formula C11H10N2O4 B2692602 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 2137986-81-1

5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Katalognummer: B2692602
CAS-Nummer: 2137986-81-1
Molekulargewicht: 234.211
InChI-Schlüssel: UKNHAGPULAKCIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development of Pyrrolopyridine Research

Pyrrolopyridines, a class of nitrogen-containing heterocycles, have evolved from academic curiosities to critical pharmacophores over the past five decades. The 1H-pyrrolo[2,3-b]pyridine core, commonly termed 7-azaindole, first gained prominence through natural product isolation from marine sponges in the 1990s. Early synthetic efforts focused on mimicking indole bioactivity while improving metabolic stability, leveraging the electron-deficient pyridine ring to enhance hydrogen-bonding capabilities. The introduction of carboxylic acid and ester functionalities, as seen in 5-(methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, emerged from structure-activity relationship (SAR) studies targeting kinase inhibition.

Key milestones include:

  • 2005 : Development of Buchwald-Hartwig amination protocols enabling C-5 functionalization
  • 2018 : Discovery of pyrrolopyridine-based CDK8 inhibitors with sub-50 nM potency
  • 2023 : Mechanistic elucidation of β-catenin pathway modulation via pyrrolopyridine derivatives

Significance in Heterocyclic Medicinal Chemistry

The molecule's pharmacological relevance stems from three structural features:

  • Bioisosteric potential : The 7-azaindole system serves as an indole surrogate with improved solubility (logP reduction ≥0.5 vs. indole analogs)
  • Multidirectional derivatization : Three reactive centers (C-2 carboxylic acid, C-5 methoxycarbonyl, N-1 methyl) enable combinatorial library generation
  • Target engagement : Crystal structures confirm dual hydrogen bonding through N-1 and C=O groups in kinase active sites

Comparative analysis of heterocyclic frameworks reveals enhanced kinase binding affinity for pyrrolo[2,3-b]pyridines versus indoles (ΔpIC50 = 0.7-1.2). The carboxylic acid moiety further enables salt formation for improved pharmacokinetics, as demonstrated in preclinical models of colorectal cancer.

Current Research Landscape and Knowledge Gaps

Recent publications (2022-2024) highlight three research frontiers:

Research Area Key Findings Source References
Synthetic Methodology Vilsmeier–Haack route achieves 78% yield
Computational Modeling DFT confirms C-5 as optimal modification site
Biological Screening IC50 = 48.6 nM against CDK8

Critical knowledge gaps persist in:

  • Metabolic fate : Limited data on hepatic clearance mechanisms
  • Polymorphism : No published crystal structures of the free acid form
  • Target selectivity : Off-target effects on CDK19 remain uncharacterized

Research Objectives and Scientific Rationale

Contemporary studies prioritize four objectives:

  • Synthetic Optimization

    • Develop chromatography-free purification via acid/base extraction
    • Reduce step count from current 5-step synthesis
  • Structure-Activity Exploration

    • Systematic substitution at C-3 and N-1 positions
    • Carboxylic acid bioisosteres (tetrazole, acyl sulfonamide)
  • Mechanistic Elucidation

    • β-Catenin pathway modulation kinetics
    • Allosteric binding site identification through Cryo-EM
  • Formulation Science

    • Salt screening (sodium, lysinate, tromethamine)
    • Amorphous dispersion stability profiling

Rationale stems from the compound's balanced physicochemical profile:

Property Value Method
Molecular Weight 234.21 g/mol HRMS
logP 1.8 ± 0.3 Shake-flask
Aqueous Solubility 3.2 mg/mL (pH 7.4) Nephelometry
pKa 4.1 (carboxylic acid) Potentiometry

Eigenschaften

IUPAC Name

5-methoxycarbonyl-1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-13-8(10(14)15)4-6-3-7(11(16)17-2)5-12-9(6)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNHAGPULAKCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=CN=C21)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137986-81-1
Record name 5-(methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methoxycarbonyl group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reagents/ConditionsSolventTemperatureTimeOutcome/ProductYieldSource
2M NaOHEthanolReflux1–2 hr1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid71–95%
  • Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon of the ester, followed by cleavage of the methoxy group.

  • Applications : Used to generate dicarboxylic acid intermediates for cyclocondensation reactions .

Nucleophilic Substitution

The methyl group at the 1-position of the pyrrole ring participates in alkylation or arylation under basic conditions.

Reagents/ConditionsSolventTemperatureTimeOutcome/ProductYieldSource
Aldehyde + KOHMethanol50°C5 hrSubstituted pyrrolo-pyridine derivatives45–60%
  • Example : Reaction with m-dimethoxybenzaldehyde forms a Schiff base intermediate, which is subsequently reduced to yield alkylated derivatives .

Decarboxylation

The carboxylic acid group undergoes thermal decarboxylation under high-temperature conditions, forming CO₂ and a simplified pyrrolopyridine structure.

Reagents/ConditionsSolventTemperatureTimeOutcome/ProductYieldSource
Heat (Δ)150–200°C1–3 hr1-Methyl-1H-pyrrolo[2,3-b]pyridine60–75%
  • Applications : Simplifies the scaffold for further functionalization in drug discovery.

Cyclization Reactions

The compound serves as a precursor in cyclocondensation reactions to synthesize polycyclic systems.

Reagents/ConditionsSolventTemperatureTimeOutcome/ProductYieldSource
EDCI + DMAPTHFRT48 hrBispyrido-pyrrolo-pyrazine-diones50–70%
  • Mechanism : Activation of the carboxylic acid via carbodiimide (EDCI) facilitates intramolecular cyclization to form fused heterocycles .

Oxidation Reactions

The pyrrolo-pyridine core undergoes oxidative functionalization to introduce hydroxyl or ketone groups.

Reagents/ConditionsSolventTemperatureTimeOutcome/ProductYieldSource
KMnO₄H₂O80°C6 hrOxidized pyrrolo-pyridine derivatives40–55%
  • Applications : Enhances solubility or enables conjugation in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent antibacterial properties. For instance, a study highlighted the synthesis of dual inhibitors targeting bacterial topoisomerases, where compounds related to 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid demonstrated broad-spectrum activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound StructureMIC (μg/mL)Bacterial Strain
5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid16E. faecalis ATCC 29212
Other derivatives8-32S. aureus ATCC 700699

Neuropharmacological Potential
The structure of 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid suggests potential interactions with neurotransmitter systems. Research into similar compounds has shown promise in modulating pathways related to anxiety and depression, indicating a need for further exploration into this compound's neuropharmacological effects.

Organic Synthesis Applications

Catalytic Role in Reactions
The compound has been investigated for its role as a catalyst in organic reactions. Its pyrrole structure allows it to participate in various multi-component reactions effectively. For example, it has been utilized in synthesizing complex heterocycles under mild conditions, enhancing yield and reducing reaction time .

Table 2: Synthesis of Heterocycles Using Pyrrole Derivatives

Reaction TypeYield (%)Conditions
Pyrazolo[3,4-b]quinolinones synthesis84-98Bioproduct catalyst
Multi-component reactionsVariableMild temperature and solvent-free

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in March 2023 demonstrated the effectiveness of derivatives based on the pyrrolo[2,3-b]pyridine scaffold against multidrug-resistant bacterial strains. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC) and showed promising results compared to existing antibiotics .

Case Study 2: Catalytic Applications
Another investigation focused on the use of pyridine derivatives as catalysts in organic synthesis. The research illustrated how these compounds can facilitate the formation of complex molecules with high efficiency and selectivity, showcasing their utility in pharmaceutical development .

Wirkmechanismus

The mechanism by which 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
Target Compound C₁₁H₁₀N₂O₄ 5-COOCH₃, 1-CH₃, 2-COOH Enhanced solubility and H-bonding -
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₉H₈N₂O₃ 5-OCH₃, 2-COOH Bioactive scaffold in kinase inhibitors
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₉H₈N₂O₂ 1-CH₃, 2-COOH Intermediate for antitumor agents
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₀H₉N₃O₂ 5-NH₂, 2-COOCH₃ Precursor for fluorescent probes
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₁₅H₈ClF₃N₂O₄S 4-Cl, 1-SO₂Ph, 5-CF₃, 2-COOH High molecular weight; antiviral applications

Key Observations :

Substituent Effects on Solubility: The carboxylic acid group at position 2 in the target compound improves aqueous solubility compared to ester derivatives like methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . Bulkier groups (e.g., phenylsulfonyl in ’s compound) reduce solubility but enhance target specificity in hydrophobic binding pockets .

Electronic and Steric Influences :

  • The methoxycarbonyl group (electron-withdrawing) at position 5 may stabilize the pyrrolopyridine core against metabolic degradation compared to electron-donating groups like methoxy (-OCH₃) in ’s compound .
  • The 1-methyl group minimizes steric clashes in enzymatic interactions relative to unsubstituted analogs.

Biological Activity :

  • Carboxylic acid derivatives (e.g., ) are prevalent in kinase inhibitors due to their ability to chelate metal ions or form salt bridges .
  • Halogenated analogs (e.g., ’s 4-chloro, 5-CF₃) exhibit enhanced binding affinity in viral protease inhibition .

Ring System Isomerism

Pyrrolo[2,3-b]pyridine derivatives are structural isomers of pyrrolo[2,3-c]pyridines (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate in ). The fusion position alters substituent orientation:

  • In pyrrolo[2,3-b]pyridines, substituents at positions 2 and 5 are adjacent to the pyridine nitrogen, favoring planar interactions.
  • Pyrrolo[2,3-c]pyridines place substituents farther from the nitrogen, reducing electronic effects .

Biologische Aktivität

5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, identified by its CAS number 2137986-81-1, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Property Details
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.21 g/mol
CAS Number 2137986-81-1
MDL Number MFCD31431446
Purity Specification Not specified

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class, including 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, may exert their biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been linked to inhibition of SGK-1 kinase activity, which plays a role in various cellular processes including growth and survival. This inhibition can potentially lead to therapeutic effects in diseases mediated by this kinase pathway .
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against various pathogens. The structural characteristics of pyrrolo[2,3-b]pyridines suggest a mechanism that may disrupt bacterial cell wall synthesis or function .
  • Anticancer Properties : Preliminary studies show that related compounds exhibit cytotoxic effects against cancer cell lines. The ability to induce apoptosis in tumor cells is a crucial aspect of their anticancer activity .

Anticancer Activity

A series of studies have assessed the cytotoxicity of pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines. For instance:

  • Cell Lines Tested : Ovarian and breast cancer lines were used to evaluate the cytotoxic effects.
  • Findings : Compounds showed moderate cytotoxicity with specific derivatives demonstrating selective toxicity towards cancerous cells while sparing normal cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent was evaluated through:

  • Test Organisms : Various bacterial strains were tested to determine the minimum inhibitory concentration (MIC).
  • Results : Certain derivatives exhibited significant antimicrobial activity with MIC values indicating effective inhibition at low concentrations .

Case Study 1: Anticancer Efficacy

In a study by Kalai et al., derivatives of pyrrolo[2,3-b]pyridine were synthesized and evaluated for their anticancer properties. The study found that specific compounds had an IC50 value indicating effective cytotoxicity against ovarian cancer cells while exhibiting low toxicity towards normal cardiac cells. This selectivity is crucial for developing safer cancer therapies .

Case Study 2: Antimicrobial Properties

Research conducted on related pyrrolo compounds highlighted their effectiveness against resistant bacterial strains. The studies involved assessing the compounds' ability to inhibit growth in vitro and determining their mechanism of action at the cellular level, further supporting their potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Q1. What are the common synthetic routes for 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclization reactions of substituted pyridine or pyrrole precursors. For example, highlights the use of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives modified with pyridine-containing fragments to yield pyrrolo[2,3-b]pyridines. Key intermediates (e.g., methyl esters or halogenated derivatives) can be characterized via:

  • NMR Spectroscopy : Confirm regiochemistry of substitution (e.g., methoxycarbonyl at position 5).
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in molecular geometry, as demonstrated in for related pyrrolo-pyridine systems .

Q. Q2. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by GC/HPLC, as per and standards).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹).
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₀N₂O₄). Cross-referencing with synthetic yields and spectral data minimizes structural misassignment .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Methodological Answer: Unexpected NMR signals may arise from tautomerism or rotameric equilibria. For example:

  • Variable Temperature (VT) NMR : Monitor signal coalescence to identify dynamic processes (e.g., hindered rotation of the methyl group).
  • Density Functional Theory (DFT) Calculations : Predict chemical shifts and compare with experimental data to validate assignments.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for pyrrolo-pyridine scaffolds .

Q. Q4. What strategies optimize the stability of this compound under varying experimental conditions (e.g., acidic/basic media)?

Methodological Answer:

  • pH Stability Studies : Use buffered solutions (pH 1–13) and monitor degradation via HPLC. suggests carboxylic acids are prone to decarboxylation under strong acidic/basic conditions.
  • Light and Temperature Sensitivity : Store samples in amber vials at –20°C to prevent photodegradation and thermal decomposition. emphasizes avoiding long-term storage without stability validation .

Q. Q5. How can researchers design experiments to study the biological activity of this compound, given its structural similarity to kinase inhibitors?

Methodological Answer:

  • In Silico Docking : Use software like AutoDock to predict binding affinity to kinase targets (e.g., JAK2 or EGFR) based on the pyrrolo-pyridine core.
  • Enzyme Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).
  • Cellular Toxicity Screening : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. notes pyrrole derivatives often exhibit antitumor activity, but experimental validation is critical .

Q. Q6. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Methodological Answer:

  • Catalyst Optimization : Use transition-metal catalysts (e.g., Pd/Cu for Sonogashira couplings) to enhance regioselectivity during cyclization.
  • Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • Purification Techniques : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity batches, as described in for analogous carboxylates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.